molecular formula C20H27NO4 B1450879 Hexyl 7-(Diethylamino)coumarin-3-carboxylate CAS No. 851963-03-6

Hexyl 7-(Diethylamino)coumarin-3-carboxylate

Cat. No. B1450879
M. Wt: 345.4 g/mol
InChI Key: TYEFUKSNTLMNBV-UHFFFAOYSA-N
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Description

Hexyl 7-(Diethylamino)coumarin-3-carboxylate is a biochemical compound used for proteomics research . It has a molecular weight of 345.43 and a molecular formula of C20H27NO4 .


Molecular Structure Analysis

The molecular structure of Hexyl 7-(Diethylamino)coumarin-3-carboxylate is represented by the formula C20H27NO4 . The structure includes a coumarin core, which is a benzopyrone, that is, a lactone derived from ortho-hydroxycinnamic acid .


Physical And Chemical Properties Analysis

Hexyl 7-(Diethylamino)coumarin-3-carboxylate is a solid at 20°C . It appears as a light yellow to brown powder or crystal . The compound has a melting point range of 65.0 to 69.0°C .

Scientific Research Applications

1. Optoelectronic Properties and Aggregation Characteristics

Hexyl 7-(Diethylamino)coumarin-3-carboxylate has been investigated for its optoelectronic properties, especially focusing on its behavior in different solvents. Research by Liu et al. (2014) explored its use as a laser dye and fluorescent label, revealing that the compound tends to aggregate, impacting its optoelectronic characteristics. They conducted experiments and quantum calculations to understand these properties in various solvents like cyclohexane, ethanol, and dimethyl sulfoxide (DMSO) (Liu et al., 2014).

2. Fluorescent Probes and FRET Applications

Hexyl 7-(Diethylamino)coumarin-3-carboxylate has been utilized in the synthesis of fluorescent probes. Berthelot et al. (2004, 2005) synthesized coumarin-labeled lysines, which included 7-diethylamino coumarin-3-carboxylic acids, for use as fluorescent probes and as a fluorescence resonance energy transfer (FRET) pair for peptide cleavage detection. These probes were found to be effective in various spectroscopic studies and showed potential for applications in detecting protease cleavage (Berthelot et al., 2004); (Berthelot et al., 2005).

3. Photo-crosslinking in Hydrogels

In the study by Kim et al. (2015), Hexyl 7-(Diethylamino)coumarin-3-carboxylate was functionalized into a lysine dipeptide to create self-assembling hydrogels. These hydrogels exhibited enhanced mechanical properties upon irradiation, which induced crosslinking through the dimerization of coumarin groups. This application highlights its potential in the development of advanced materials (Kim et al., 2015).

4. Fluorescent Probes for Lipopolysaccharides

Yang et al. (2016) developed a novel fluorescent compound using Hexyl 7-(Diethylamino)coumarin-3-carboxylate for detecting lipopolysaccharides (LPS). This probe displayed high fluorescence in aqueous environments and was successful in biological imaging studies, demonstrating its applicability in bioanalytical chemistry (Yang et al., 2016).

5. Photophysics in Reverse Micelles

Maity et al. (2014) studied the photophysical properties of Hexyl 7-(Diethylamino)coumarin-3-carboxylate in aqueous reverse micelles. The research provided insights into the dynamics of the compound under various conditions, highlighting its potential in the study of microenvironments and molecular interactions (Maity et al., 2014).

properties

IUPAC Name

hexyl 7-(diethylamino)-2-oxochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO4/c1-4-7-8-9-12-24-19(22)17-13-15-10-11-16(21(5-2)6-3)14-18(15)25-20(17)23/h10-11,13-14H,4-9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEFUKSNTLMNBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C1=CC2=C(C=C(C=C2)N(CC)CC)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexyl 7-(Diethylamino)coumarin-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Edelstein-Pardo, M Molco, P Rathee… - Chemistry of …, 2022 - ACS Publications
Fracture formation due to drying is a common process in a range of systems, from mud cracks to thin polymeric films. Design and control of the fracturing process can be used as a tool …
Number of citations: 3 pubs.acs.org
鈴木亮佑 - 薬剤学, 2016 - jstage.jst.go.jp
何を書いたらよいものか. 冒頭からこの有様である. 本来であれば筆者の研究内容を字数制限に挑戦しつつ書くものである. 本稿執筆依頼を快諾したまではよかったのだが, 紹介できる内容が僅かしか…
Number of citations: 4 www.jstage.jst.go.jp

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